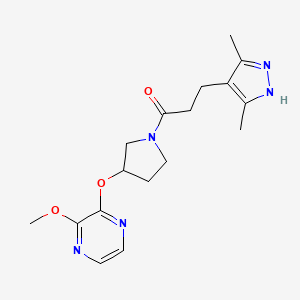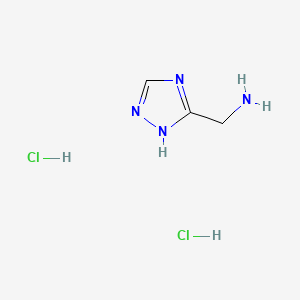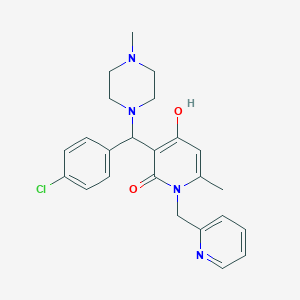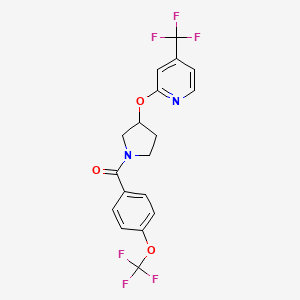
2,6-dimethoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamides are a significant class of amide compounds . These compounds have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They have diverse applications due to their unique properties, making them valuable tools for studying biological systems and developing new therapeutic agents.
Synthesis Analysis
Benzamide compounds can be synthesized starting from dimethoxybenzoic acid and amine derivatives . All the obtained products are purified, and the analysis of these products is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using spectroscopic methods such as IR, 1H NMR, and 13C NMR .科学的研究の応用
Antioxidant Capacity Assays
ABTS/PP Decolorization Assay : This assay is widely used to measure the antioxidant capacity of compounds, including those with benzamide structures or related functional groups. Some antioxidants can form coupling adducts with radical cations like ABTS•+, indicating a specific reaction for certain antioxidants. This can be an area of interest for researching the antioxidant capacity of 2,6-dimethoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide (Ilyasov et al., 2020).
Amyloid Imaging in Alzheimer's Disease
Amyloid Imaging Ligands : Compounds with specific functional groups, similar to the structure , have been used as imaging ligands to measure amyloid in vivo in the brain of patients with Alzheimer's disease. This suggests potential research applications in developing new imaging agents or studying the pathophysiological mechanisms of Alzheimer's disease (Nordberg, 2007).
Antioxidant and Anti-inflammatory Agents
Benzofused Thiazole Derivatives : Studies on benzofused thiazole derivatives have shown promising antioxidant and anti-inflammatory activities. This indicates a potential area of research for the compound to explore its efficacy as an alternative antioxidant and anti-inflammatory agent (Raut et al., 2020).
Pharmacological Activities of Benzothiazole Derivatives
Wide Range of Biological Activities : Benzothiazole and its derivatives, including compounds with thiadiazol structures, have been reported to exhibit a broad spectrum of biological activities. This suggests potential pharmacological applications of the compound , ranging from antimicrobial to anti-inflammatory activities (Sumit et al., 2020).
特性
IUPAC Name |
2,6-dimethoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-4-8-21-14-17-16-13(22-14)15-12(18)11-9(19-2)6-5-7-10(11)20-3/h5-7H,4,8H2,1-3H3,(H,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMPMHBDTCIUJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=C(C=CC=C2OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2410273.png)


![2-[(4-Chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2410276.png)
![3,4,5,6-tetrachloro-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]pyridine-2-carboxamide](/img/structure/B2410280.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2410282.png)


![N-(benzo[d]thiazol-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2410289.png)
